
2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-perimidine
Overview
Description
2-Naphthol, also known as β-naphthol, is an important starting material that has drawn great attention in various organic transformations . It is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .
Synthesis Analysis
2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
Molecular Structure Analysis
2-Naphthol is made of two aromatic compounds. It has 10 carbon atoms, 8 hydrogen atoms, and one oxygen atom. The carbon and hydrogen atoms in naphthol form its two benzene rings .
Chemical Reactions Analysis
The unique reactivity of 2-naphthol, along with its easy accessibility and handling, moisture stability, and low cost, makes it a fascinating candidate for organic chemists . It has been tremendously utilized in multicomponent reaction approaches for the construction of diverse N/O-containing heterocyclic frameworks .
Physical And Chemical Properties Analysis
2-Naphthol is a fluorescent colorless (or occasionally yellow) crystalline solid . It has a molecular formula of C10H8O and a melting point of 122 °C .
Scientific Research Applications
Fluorescent Chemosensors for Metal Ions Detection
One notable application of perimidine derivatives is in the development of fluorescent chemosensors for the selective detection of metal ions, such as copper (Cu2+). For instance, a study highlighted the synthesis of two new molecules based on perimidine structure, which exhibited selective binding to Cu2+ ions with fluorescence enhancement, showcasing their potential as sensitive probes for metal ion detection in environmental and biological contexts (Ge et al., 2020).
Photochemical Properties
Research on perimidine derivatives also explores their unique photochemical properties. One study synthesized derivatives to investigate their light sensitivity, revealing that certain substitutions on the perimidine core could undergo specific photochemical reactions when exposed to visible light, introducing a novel scaffold for light-sensitive applications (Chen, Wei, & Yang, 2013).
Coordination Chemistry
In the field of coordination chemistry, perimidine ligands incorporating fused N-donor heterocyclics have been studied for their ability to form complexes with metals like rhenium. These complexes were characterized using various spectroscopic techniques and single-crystal X-ray analysis, indicating potential for applications in catalysis and material science (Booysen et al., 2016).
Catalysis and Green Chemistry
The synthesis of perimidine derivatives has been achieved using green chemistry principles, employing vitamin B1 as a catalyst. This approach not only provided an eco-friendly synthesis route but also demonstrated the catalytic efficiency of vitamin B1 in promoting such reactions, which could be beneficial for developing sustainable chemical processes (Luo Gen-xiang, 2012).
Molecular Electronics and Fluorescence
Perimidine derivatives have been examined for their potential in molecular electronics and as fluorescent materials. Their high fluorescence quantum yields and the ability to undergo specific electronic transitions make them suitable for applications in OLEDs (Organic Light Emitting Diodes), bio-imaging, and as molecular sensors (Giani et al., 2016).
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry studies have provided insights into the structural, electronic, and reactive properties of perimidine derivatives. For example, density functional theory (DFT) has been applied to investigate the electronic structure and predict reactivity trends, which is crucial for designing new molecules with tailored properties for specific applications (Adole & Yelmame, 2021).
Safety And Hazards
Future Directions
2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It is anticipated that this will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
3-naphthalen-2-yl-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BN2/c1-2-6-16-13-17(12-11-14(16)5-1)21-22-18-9-3-7-15-8-4-10-19(23-21)20(15)18/h1-13,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBWKSOTCUEXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-perimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



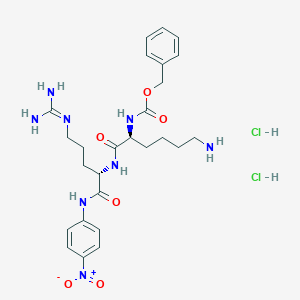
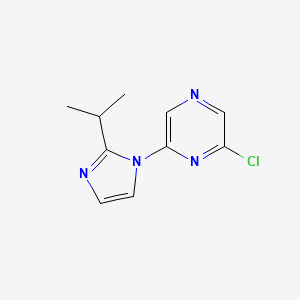


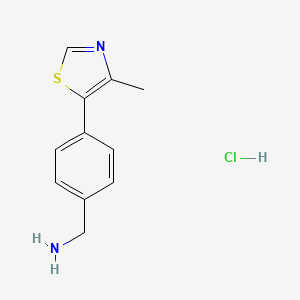
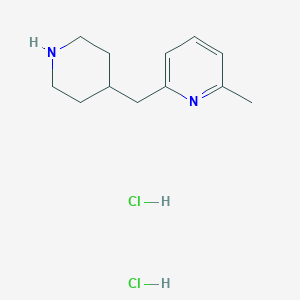
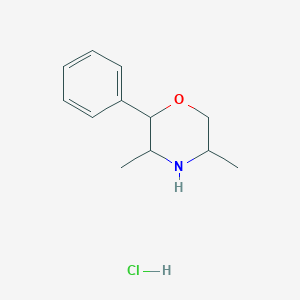
![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)

![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)
![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)
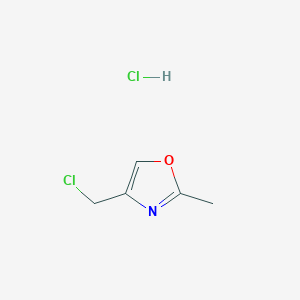
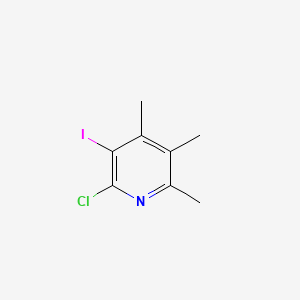
![Pyrano[3,2-d]thiazole-6,7-diol-d3](/img/structure/B1436139.png)